Gamma- vs. Alpha-Pyrone Core Identity
Dactylfungin B contains a γ-pyrone (4H-pyran-4-one) core, whereas dactylfungin A contains an α-pyrone (2H-pyran-2-one) core, as established by 1D and 2D NMR spectroscopy [1]. This constitutional isomerism is not a minor substitution but a ring-system alteration that changes the hydrogen-bonding pattern and electronic distribution of the pharmacophore. The IUPAC name for dactylfungin B (4H-pyran-4-one scaffold) differs at the heterocyclic level from dactylfungin A (2H-pyran-2-one scaffold), confirming that the two compounds are distinct chemical entities despite sharing the same molecular formula (C41H64O9) and side-chain architecture [1][2]. No synthetic or biosynthetic interconversion between the α- and γ-pyrone forms has been reported.
| Evidence Dimension | Core heterocycle identity (pyrone isomerism) |
|---|---|
| Target Compound Data | γ-Pyrone (4H-pyran-4-one); IUPAC: 3-(4-deoxy-β-xylo-hexopyranosyl)-2-hydroxy-6-(...)-4H-pyran-4-one [2] |
| Comparator Or Baseline | Dactylfungin A: α-Pyrone (2H-pyran-2-one); IUPAC: 3-(4-deoxy-β-xylo-hexopyranosyl)-4-hydroxy-6-(...)-2H-pyran-2-one [1] |
| Quantified Difference | Constitutional isomerism: γ-pyrone (compound B/3) vs. α-pyrone (compound A/1); identical molecular formula C41H64O9, identical side chain, different ring connectivity |
| Conditions | Structural elucidation by 1H-NMR, 13C-NMR, COSY, HMBC, HMQC in CDCl3/CD3OD; published in J Antibiot 1993 [1] and J Fungi 2023 [2] |
Why This Matters
The α/γ-pyrone isomerism constitutes a first-order structural filter: users selecting an antifungal tool compound must confirm which pyrone isomer matches the literature activity for their target organism, as the two are not interchangeable.
- [1] Xaio J, Kumazawa S, Yoshikawa N, Mikawa T, Sato Y. Dactylfungins, novel antifungal antibiotics produced by Dactylaria parvispora. J Antibiot (Tokyo). 1993 Jan;46(1):48-55. doi: 10.7164/antibiotics.46.48. PMID: 8436559. View Source
- [2] MeSH Supplementary Concept Data: dactylfungin B, Registry Number 146935-36-6, CAS Type 1 Name: 4H-Pyran-4-one, 3-(4-deoxy-beta-xylo-hexopyranosyl)-2-hydroxy-6-(...). U.S. National Library of Medicine. View Source
